m-PEG12-COO-propanoic acid
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Overview
Description
m-PEG12-COO-propanoic acid, also known as 3-(m-PEG12-ethoxycarbonyl)propanoic acid, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (proteolysis-targeting chimera) linker, which is a technology that enables the targeted degradation of specific proteins within cells. This compound is significant in the field of drug discovery and development, particularly for its role in creating PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-COO-propanoic acid typically involves the reaction of a PEG derivative with propanoic acid. The process begins with the activation of the PEG derivative, which is then reacted with propanoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for use in research and development .
Chemical Reactions Analysis
Types of Reactions
m-PEG12-COO-propanoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid and alcohol.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Involves the use of amines and coupling agents like carbodiimides.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Esterification: Produces esters and water.
Amidation: Produces amides and water.
Hydrolysis: Produces the parent carboxylic acid and alcohol.
Scientific Research Applications
m-PEG12-COO-propanoic acid is widely used in scientific research due to its role as a PROTAC linker. Its applications include:
Chemistry: Used in the synthesis of PROTAC molecules, which are valuable tools for studying protein function and interactions.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Used in the production of specialized reagents and materials for research and development
Mechanism of Action
m-PEG12-COO-propanoic acid functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds
m-PEG12-NH2: Another PEG-based compound used as a linker in PROTAC synthesis.
m-PEG12-COOH: A PEG derivative with a carboxylic acid group, used in various chemical modifications.
m-PEG12-OH: A PEG derivative with a hydroxyl group, used in the synthesis of various PEGylated compounds.
Uniqueness
m-PEG12-COO-propanoic acid is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its ability to facilitate the targeted degradation of proteins makes it a valuable tool in drug discovery and development. Compared to other PEG derivatives, this compound offers specific advantages in terms of stability and reactivity, making it suitable for use in various chemical and biological applications .
Properties
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O16/c1-33-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-29(32)3-2-28(30)31/h2-27H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRVNFAPQPZBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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